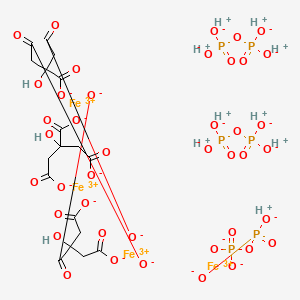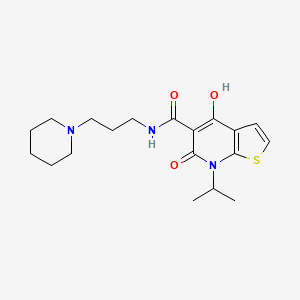
Agatolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Agatolimod is synthesized as a class B oligodeoxynucleotide with the sequence 5’-tcgtcgttttgtcgttttgtcgtt-3’ . The free form of the compound is prone to instability, so it is often prepared in a stable salt form, such as this compound sodium, which retains the same biological activity . The synthesis involves the use of phosphorothioate linkages to enhance stability and biological activity .
Chemical Reactions Analysis
Agatolimod primarily undergoes reactions typical of nucleotides and oligonucleotides. These include:
Oxidation and Reduction:
Hydrolysis: This compound can be hydrolyzed to its constituent nucleotides under acidic or basic conditions.
Scientific Research Applications
Agatolimod has a wide range of scientific research applications:
Mechanism of Action
Agatolimod exerts its effects by binding to toll-like receptor 9, which is expressed on the surface of certain immune cells such as dendritic cells and B cells . This binding activates the receptor, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines and the activation of adaptive immune responses . The molecular targets include the toll-like receptor 9 and associated signaling molecules involved in the immune response .
Comparison with Similar Compounds
Agatolimod is unique among CpG oligodeoxynucleotides due to its specific sequence and strong immunostimulatory properties . Similar compounds include:
CpG 1018: Another CpG oligodeoxynucleotide with a different sequence and immunostimulatory profile.
ODN 1826: A CpG oligodeoxynucleotide used in research with a different sequence and target specificity.
ODN M362: A CpG oligodeoxynucleotide with a different sequence and used in different research applications.
This compound stands out due to its optimal CpG sequence for human use and its strong production of interleukin-6 and nitric oxide in immune cells .
Properties
CAS No. |
207623-20-9 |
|---|---|
Molecular Formula |
C238H314N75O127P23S23 |
Molecular Weight |
7707 g/mol |
IUPAC Name |
N-(1-aminoethenyl)-1-[4-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[hydroxy-[[3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C238H314N75O127P23S23/c1-93-49-294(225(334)266-191(93)244)167-31-115(424-450(357,473)376-69-139-116(32-168(400-139)295-50-94(2)192(245)267-226(295)335)425-451(358,474)379-72-142-120(36-172(403-142)299-54-98(6)196(249)271-230(299)339)429-456(363,479)392-85-155-131(47-183(416-155)312-91-259-189-200(312)275-219(253)280-214(189)328)439-462(369,485)386-79-149-123(39-175(410-149)304-59-103(11)206(320)286-235(304)344)431-448(355,471)375-68-138-114(30-165(399-138)293-24-20-160(243)265-224(293)333)422-446(353,469)391-84-154-129(45-181(415-154)310-89-257-187-198(310)273-217(251)278-212(187)326)437-460(367,483)384-75-145-121(37-173(406-145)302-57-101(9)204(318)284-233(302)342)423-441(348,464)371-64-134-109(315)25-161(395-134)300-55-99(7)202(316)282-231(300)340)140(401-167)70-378-453(360,476)427-119-35-171(298-53-97(5)195(248)270-229(298)338)405-144(119)74-383-459(366,482)436-128-44-180(309-88-256-186-197(309)272-216(250)277-211(186)325)413-152(128)83-390-445(352,468)421-113-29-164(292-23-19-159(242)264-223(292)332)398-137(113)67-374-449(356,472)432-124-40-176(305-60-104(12)207(321)287-236(305)345)411-150(124)80-387-463(370,486)440-132-48-184(313-92-260-190-201(313)276-220(254)281-215(190)329)417-156(132)86-393-457(364,480)434-126-42-178(307-62-106(14)209(323)289-238(307)347)408-147(126)77-381-455(362,478)433-125-41-177(306-61-105(13)208(322)288-237(306)346)407-146(125)76-380-454(361,477)428-117-33-169(296-51-95(3)193(246)268-227(296)336)402-141(117)71-377-452(359,475)426-118-34-170(297-52-96(4)194(247)269-228(297)337)404-143(118)73-382-458(365,481)435-127-43-179(308-87-255-185(107(308)15)210(324)261-108(16)239)412-151(127)81-388-443(350,466)419-112-28-163(291-22-18-158(241)263-222(291)331)397-136(112)66-373-447(354,470)430-122-38-174(303-58-102(10)205(319)285-234(303)343)409-148(122)78-385-461(368,484)438-130-46-182(311-90-258-188-199(311)274-218(252)279-213(188)327)414-153(130)82-389-444(351,467)420-111-27-162(290-21-17-157(240)262-221(290)330)396-135(111)65-372-442(349,465)418-110-26-166(394-133(110)63-314)301-56-100(8)203(317)283-232(301)341/h17-24,49-62,87-92,109-156,161-184,314-315H,16,25-48,63-86,239H2,1-15H3,(H,261,324)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H,370,486)(H2,240,262,330)(H2,241,263,331)(H2,242,264,332)(H2,243,265,333)(H2,244,266,334)(H2,245,267,335)(H2,246,268,336)(H2,247,269,337)(H2,248,270,338)(H2,249,271,339)(H,282,316,340)(H,283,317,341)(H,284,318,342)(H,285,319,343)(H,286,320,344)(H,287,321,345)(H,288,322,346)(H,289,323,347)(H3,250,272,277,325)(H3,251,273,278,326)(H3,252,274,279,327)(H3,253,275,280,328)(H3,254,276,281,329) |
InChI Key |
GUVMFDICMFQHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC(=C1C)C(=O)NC(=C)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)




![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)




![(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786966.png)
![10-benzyl-2-(2-chlorophenyl)-7,8,9,11-tetrahydro-3H-pyrazolo[4,5]pyrido[5,6-a][1,4]diazepine-1,5-dione](/img/structure/B10786974.png)

